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molecular formula C22H26N2O4 B8469414 4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid

4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid

Cat. No. B8469414
M. Wt: 382.5 g/mol
InChI Key: CJMGFNDYSXTTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642768B2

Procedure details

To a solution of 3,5-dimethyl-4-[[2-methyl-5-(4-oxo-1-piperidyl)benzoyl]amino]benzoic acid (69.5 mg, 182.68 moles) in methanol (1.83 ml) is added sodium tetrahydroborate (13.82 mg, 365.36 moles) and the resulting mixture is stirred at ambient temperature. After 1 hour, the mixture is quenched with saturated solution of NH4Cl (0.2 ml) and extracted with CHCl3 (3 ml):IPA (1 ml). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting solid is triturated with H2O (5 ml), filtered, and washed with H2O (5 ml). The residue is purified by reverse phase chromatography (C18) using 20% acetonitrile in H2O with 0.1% formic acid to afford the title compound as a white powder (0.01 g, 15.7%). Mass spectrum (m/z): 383.2 (M+1).
Quantity
69.5 mg
Type
reactant
Reaction Step One
Quantity
13.82 mg
Type
reactant
Reaction Step One
Quantity
1.83 mL
Type
solvent
Reaction Step One
Yield
15.7%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:28])[C:10]=1[NH:11][C:12](=[O:27])[C:13]1[CH:18]=[C:17]([N:19]2[CH2:24][CH2:23][C:22](=[O:25])[CH2:21][CH2:20]2)[CH:16]=[CH:15][C:14]=1[CH3:26])[C:5]([OH:7])=[O:6].[BH4-].[Na+]>CO>[OH:25][CH:22]1[CH2:21][CH2:20][N:19]([C:17]2[CH:16]=[CH:15][C:14]([CH3:26])=[C:13]([CH:18]=2)[C:12]([NH:11][C:10]2[C:9]([CH3:28])=[CH:8][C:4]([C:5]([OH:7])=[O:6])=[CH:3][C:2]=2[CH3:1])=[O:27])[CH2:24][CH2:23]1 |f:1.2|

Inputs

Step One
Name
Quantity
69.5 mg
Type
reactant
Smiles
CC=1C=C(C(=O)O)C=C(C1NC(C1=C(C=CC(=C1)N1CCC(CC1)=O)C)=O)C
Name
Quantity
13.82 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1.83 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is quenched with saturated solution of NH4Cl (0.2 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (3 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting solid is triturated with H2O (5 ml)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with H2O (5 ml)
CUSTOM
Type
CUSTOM
Details
The residue is purified by reverse phase chromatography (C18)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1CCN(CC1)C=1C=CC(=C(C(=O)NC2=C(C=C(C(=O)O)C=C2C)C)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.01 g
YIELD: PERCENTYIELD 15.7%
YIELD: CALCULATEDPERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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